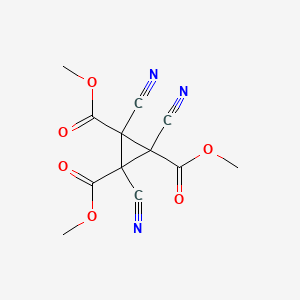
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate is a complex organic compound characterized by its unique cyclopropane ring structure with three cyano groups and three ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate typically involves the cyclopropanation of a suitable precursor with cyano and ester functional groups. One common method is the reaction of a tricyano precursor with trimethyl orthoformate under acidic conditions to form the desired cyclopropane ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions and catalysts to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings
Wirkmechanismus
The mechanism of action of Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate involves its interaction with specific molecular targets and pathways. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl 1,2,3-propanetricarboxylate: Similar in structure but lacks the cyano groups.
Trimethyl aconitate: Contains a similar ester functionality but differs in the overall structure.
Uniqueness
Trimethyl 1,2,3-tricyano-1,2,3-cyclopropanetricarboxylate is unique due to its combination of cyano and ester groups within a cyclopropane ring.
Eigenschaften
Molekularformel |
C12H9N3O6 |
|---|---|
Molekulargewicht |
291.22 g/mol |
IUPAC-Name |
trimethyl 1,2,3-tricyanocyclopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H9N3O6/c1-19-7(16)10(4-13)11(5-14,8(17)20-2)12(10,6-15)9(18)21-3/h1-3H3 |
InChI-Schlüssel |
ULDYRNHKMYXBGI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(C(C1(C#N)C(=O)OC)(C#N)C(=O)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043876.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11043879.png)
![3-(2-Methylimidazo[2,1-B][1,3,4]thiadiazol-6-YL)phenyl morpholino sulfone](/img/structure/B11043882.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11043897.png)
![Ethyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B11043901.png)
![8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043915.png)
![3-(2-chlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043918.png)
![2-chloro-N-(6,11-dioxo-6,11-dihydrobenzo[b]phenazin-2-yl)acetamide](/img/structure/B11043926.png)
![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11043929.png)
![4,7-dimethoxy-5-[(Z)-2-nitro-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B11043935.png)
![N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11043938.png)

![methyl 3-(1,3-benzodioxol-5-yl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11043951.png)
![N-[1-(3-Methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B11043952.png)
